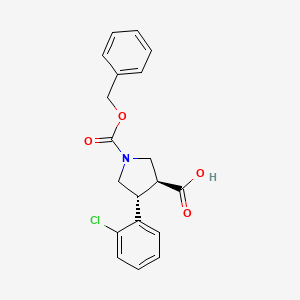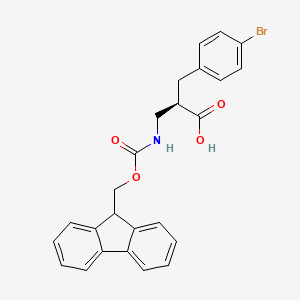
(S)-2-(3-((S)-1-Carboxy-5-(2-mercaptoacetamido)pentyl)ureido)pentanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(3-((S)-1-Carboxy-5-(2-mercaptoacetamido)pentyl)ureido)pentanedioic acid is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including carboxylic acids, urea, and thiol groups, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-((S)-1-Carboxy-5-(2-mercaptoacetamido)pentyl)ureido)pentanedioic acid typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as protected amino acids and thiol derivatives. Key steps include:
Protection of Functional Groups: Protecting groups are used to prevent unwanted reactions at specific sites.
Coupling Reactions: Amide bond formation through coupling reagents like carbodiimides.
Deprotection: Removal of protecting groups to yield the final product.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve:
Large-Scale Synthesis: Scaling up the reaction while maintaining control over temperature, pH, and reaction time.
Purification Techniques: Use of chromatography and crystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(3-((S)-1-Carboxy-5-(2-mercaptoacetamido)pentyl)ureido)pentanedioic acid can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Reduction of the urea group to amines.
Substitution: Nucleophilic substitution reactions at the carboxylic acid sites.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (N,N’-Dicyclohexylcarbodiimide).
Major Products
Disulfides: Formed from oxidation of thiol groups.
Amines: Resulting from reduction of urea groups.
Amides: Formed through coupling reactions.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to its functional groups.
Protein Modification: Used in the modification of proteins through thiol-reactive chemistry.
Medicine
Drug Development: Potential lead compound for the development of new therapeutics.
Diagnostic Agents: Use in the development of diagnostic tools.
Industry
Material Science:
Biotechnology: Use in bioconjugation and labeling techniques.
Mecanismo De Acción
The mechanism of action of (S)-2-(3-((S)-1-Carboxy-5-(2-mercaptoacetamido)pentyl)ureido)pentanedioic acid involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with cysteine residues in proteins, while the carboxylic acid groups can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Glutathione: A tripeptide with a thiol group, involved in redox reactions.
Cysteine: An amino acid with a thiol group, important in protein structure.
N-Acetylcysteine: A derivative of cysteine, used as a medication and supplement.
Uniqueness
(S)-2-(3-((S)-1-Carboxy-5-(2-mercaptoacetamido)pentyl)ureido)pentanedioic acid is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interactions
Propiedades
Fórmula molecular |
C14H23N3O8S |
|---|---|
Peso molecular |
393.42 g/mol |
Nombre IUPAC |
(2S)-2-[[(1S)-1-carboxy-5-[(2-sulfanylacetyl)amino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C14H23N3O8S/c18-10(7-26)15-6-2-1-3-8(12(21)22)16-14(25)17-9(13(23)24)4-5-11(19)20/h8-9,26H,1-7H2,(H,15,18)(H,19,20)(H,21,22)(H,23,24)(H2,16,17,25)/t8-,9-/m0/s1 |
Clave InChI |
GWWTZKVPBWHKSS-IUCAKERBSA-N |
SMILES isomérico |
C(CCNC(=O)CS)C[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O |
SMILES canónico |
C(CCNC(=O)CS)CC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


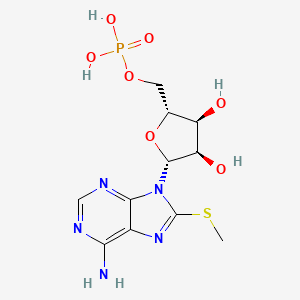
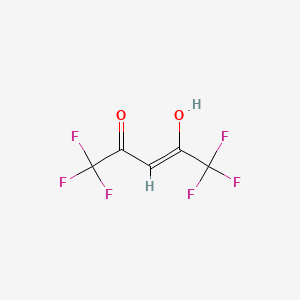
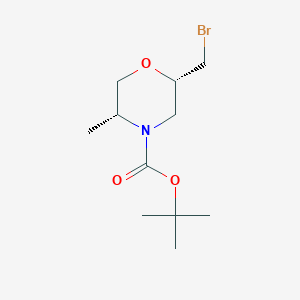
![2-(3-Fluorophenyl)-4-methoxypyrazolo[1,5-a]pyrazine-3-carbaldehyde](/img/structure/B15217456.png)
![2-(6-Methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-ol](/img/structure/B15217472.png)
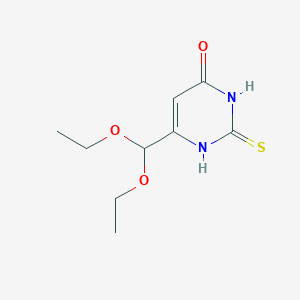
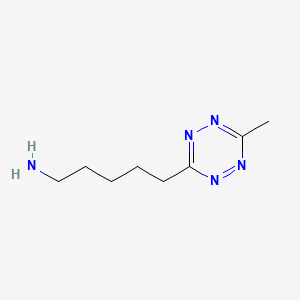

![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carbonitrile](/img/structure/B15217502.png)
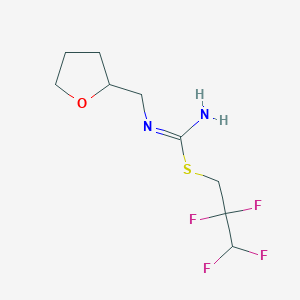
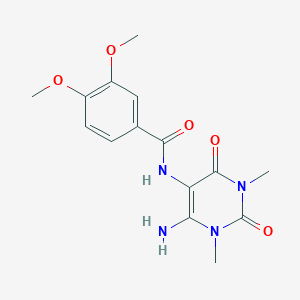
![2,2,2-Trifluoro-N-{2-[1-(trifluoroacetyl)-1H-indol-3-yl]ethyl}acetamide](/img/structure/B15217512.png)
